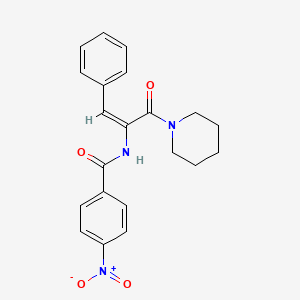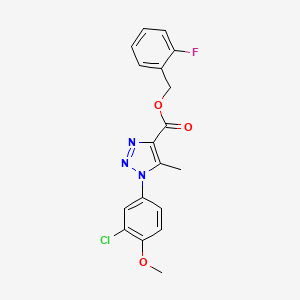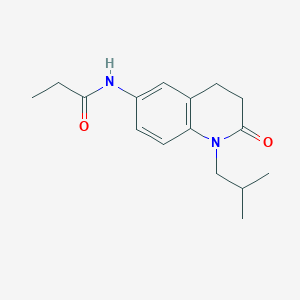
乙酸乙酯 5-乙氧-3-甲基-1H-吲哚-2-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The molecular formula of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is C14H17NO3 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Indole derivatives have been used as reactants for various chemical reactions. For instance, they have been used for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . They have also been used as reactants for Friedel-Crafts acylation with nitrobenzoyl chloride .
Physical And Chemical Properties Analysis
The molecular weight of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is 247.3 .
科学研究应用
Anticancer Properties
Indole derivatives have garnered significant attention due to their potential as anticancer agents. Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, with its unique structure, may exhibit promising antitumor activity. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its precise anticancer mechanisms and evaluate its efficacy in vivo .
Antimicrobial Activity
Indoles, including ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, possess antimicrobial properties. These compounds may inhibit bacterial growth by disrupting essential cellular processes. Researchers have examined their effects against various pathogens, including bacteria, fungi, and protozoa. The compound’s structure influences its antimicrobial spectrum, making it a potential candidate for novel drug development .
Anti-inflammatory and Analgesic Potential
Indole derivatives often exhibit anti-inflammatory and analgesic effects. Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate could modulate inflammatory pathways, potentially alleviating pain and inflammation. Investigating its interactions with specific receptors (e.g., COX-2, cytokines) may provide valuable insights for therapeutic applications .
Cannabinoid Receptor Modulation
Indolecarboxamides, including derivatives of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, may interact with cannabinoid receptors (e.g., CB1). These receptors play a role in pain modulation, appetite regulation, and neuroprotection. Understanding their binding affinity and functional effects could lead to novel treatments for pain management and neurological disorders .
Potential as Tubulin Polymerization Inhibitors
Indole derivatives have been investigated as potential tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds interfere with cell division and may have implications for cancer therapy. Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate’s impact on tubulin assembly warrants further exploration .
Hepatitis C Virus (HCV) Inhibition
Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate, a derivative of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, has shown anti-HCV activity. Investigating its mechanism of action and potential clinical applications against HCV could be crucial .
作用机制
Target of Action
Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic agents.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets.
Biochemical Pathways
Indole derivatives are known to interact with a broad range of biochemical pathways due to their ability to bind to multiple receptors .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
未来方向
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the future directions of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” could involve further exploration of its potential therapeutic uses.
属性
IUPAC Name |
ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-17-10-6-7-12-11(8-10)9(3)13(15-12)14(16)18-5-2/h6-8,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRRRAKWNZUILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester](/img/structure/B2770751.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylurea](/img/structure/B2770752.png)

![Tert-butyl 6-[(prop-2-enoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2770754.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2770758.png)


![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)